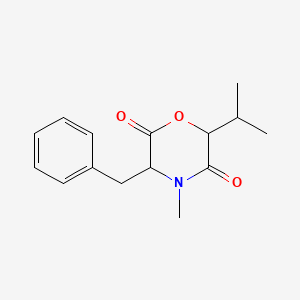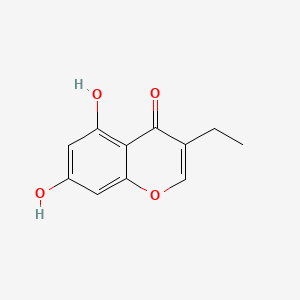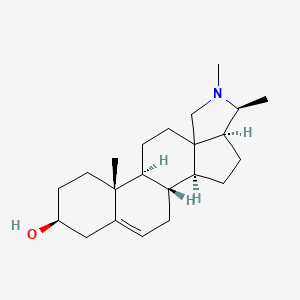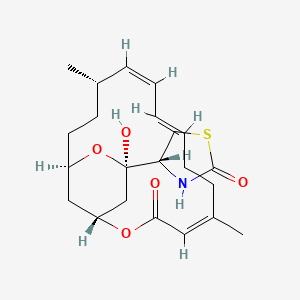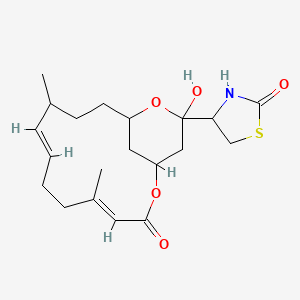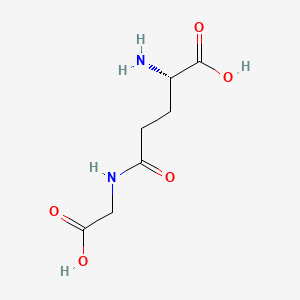
gamma-D-Glutamylglycine
Descripción general
Descripción
Gamma-D-Glutamylglycine (γ-DGG) is an ionotropic glutamate antagonist . It has been used as a rapidly dissociating, low-affinity competitive antagonist at AMPA receptors .
Molecular Structure Analysis
Gamma-D-Glutamylglycine has a molecular formula of C7H12N2O5 . It contains a total of 25 bonds, including 13 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
Gamma-glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . The enzymatic reactions catalyzed by γ-GTs involve the cleavage of the γ-glutamyl linkage of γ-glutamyl compounds, such as GSH, and the transfer of the γ-glutamyl moiety to other amino acids or short peptides .Physical And Chemical Properties Analysis
Gamma-D-Glutamylglycine has a molecular weight of 204.18 . It is a solid substance that is soluble in water to 100 mM .Aplicaciones Científicas De Investigación
Results
Pharmacology
Results
Biochemistry
Results
Cancer Research
Results
Immunology
Results
Environmental Science
Methods
Microbiology
Methods
Results: Findings suggest that GGT activity, influenced by γ-D-Glu-Gly, plays a significant role in bacterial glutathione degradation and can affect the virulence of pathogenic species .
Biotechnology
Methods
Results: The research has highlighted the potential of bacterial GGTs, modulated by γ-D-Glu-Gly, as industrial biocatalysts relevant to green chemistry .
Clinical Biochemistry
Methods
Results: Elevated levels of γ-D-Glu-Gly correlate with increased GGT activity, often found in liver disease and certain types of cancer .
Biomedicine
Methods
Results: γ-D-Glu-Gly shows promise in mitigating oxidative stress-related damage, which is beneficial in conditions like Parkinson’s disease and diabetes .
Environmental Bioremediation
Methods
Results: The presence of γ-D-Glu-Gly can enhance the efficiency of pollutant degradation, offering a potential strategy for environmental cleanup efforts .
Food Science
Methods
Results: Studies indicate that γ-D-Glu-Gly can inhibit the growth of certain bacteria, suggesting its utility as a natural preservative to extend the shelf life of food products .
These applications demonstrate the versatility of γ-D-Glu-Gly in scientific research and its potential impact across various fields. For detailed experimental procedures and quantitative data, it is recommended to consult specific scientific publications and research articles. The provided search results can serve as a starting point for further exploration .
Plant Biology
Methods
Results: The treatment has been shown to affect plant growth and response to stressors, indicating a role for glutamate signaling in plant biology .
Analytical Chemistry
Methods
Results: The use of γ-D-Glu-Gly has improved the precision and accuracy of analytical measurements, particularly in complex biological matrices .
Neuropharmacology
Methods
Results: Studies suggest that γ-D-Glu-Gly can modulate neurotransmitter systems, offering insights into the development of new neuropharmacological agents .
Toxicology
Methods
Results: γ-D-Glu-Gly has been found to confer protection against certain neurotoxins, highlighting its potential therapeutic applications .
Molecular Biology
Methods
Results: The research has led to the identification of novel protein interactions and modifications, expanding our understanding of cellular processes .
Veterinary Medicine
Methods
Results: Supplementation with γ-D-Glu-Gly has shown positive effects on animal health, suggesting its potential use in veterinary applications .
These additional applications further illustrate the broad scope of γ-D-Glu-Gly’s utility in scientific research. For detailed experimental procedures and quantitative data, it is recommended to consult specific scientific publications and research articles. The provided search results can serve as a starting point for further exploration .
Direcciones Futuras
Gamma-glutamylcysteine, a direct precursor of glutathione, possesses antioxidant and anti-inflammatory properties . It has been investigated for its protective effects and mechanisms in D-galactose-induced senescence in PC12 cells and aging mice . This suggests that gamma-D-Glutamylglycine, being related, may also have potential therapeutic applications in the prevention and treatment of age-related diseases.
Propiedades
IUPAC Name |
(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIJGUBIMXQCMF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-D-Glutamylglycine | |
CAS RN |
6729-55-1 | |
| Record name | γ-D-Glutamylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6729-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)
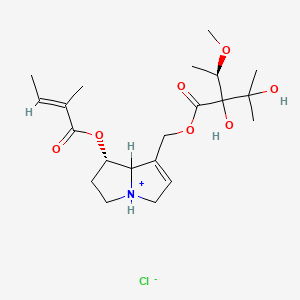
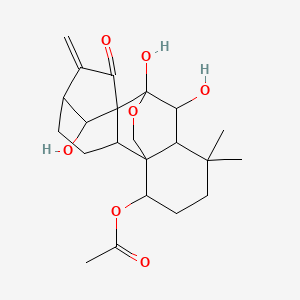
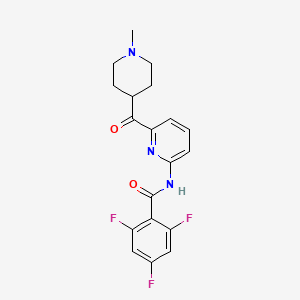
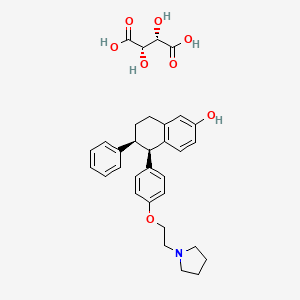
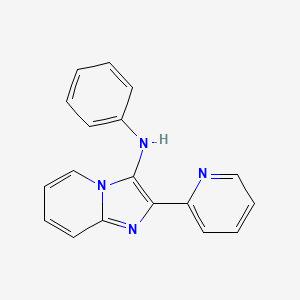
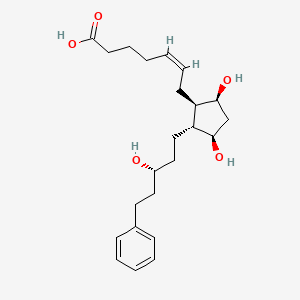
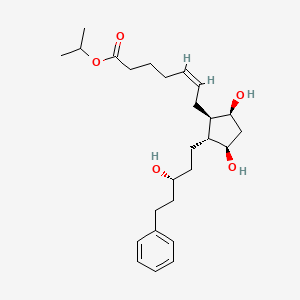
![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)
